1,2-Dichloro-4-fluoro-3-iodobenzene

Lipophilicity Drug Design ADME

Researchers often face failed cross-couplings when using bromo- or chloroarenes that require high-temperature activation. This aryl iodide solves that problem with its room-temperature oxidative addition capability, enabling mild Suzuki-Miyaura couplings without thermal decomposition of sensitive substrates. - Room-temperature C-I bond activation with Pd(PPh₃)₄, compared to 80 °C for bromoarenes. - Ortho-dichloro, para-fluoro pattern enables orthogonal reactivity: first mild coupling at iodine, then harsher activation of C-Cl bonds. - Consistent ≥98% purity ensures reproducible yields in process chemistry scale-up and patent validation studies.

Molecular Formula C6H2Cl2FI
Molecular Weight 290.89 g/mol
CAS No. 1804886-54-1
Cat. No. B1529914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-4-fluoro-3-iodobenzene
CAS1804886-54-1
Molecular FormulaC6H2Cl2FI
Molecular Weight290.89 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)I)Cl)Cl
InChIInChI=1S/C6H2Cl2FI/c7-3-1-2-4(9)6(10)5(3)8/h1-2H
InChIKeyBBOYRGLUGRBDGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloro-4-fluoro-3-iodobenzene: Selective Cross-Coupling Building Block


1,2-Dichloro-4-fluoro-3-iodobenzene is a tetra-halogenated benzene derivative featuring a strategically positioned iodine atom at the 3-position, flanked by two chlorine atoms at the 1- and 2-positions, with a fluorine at the 4-position . With a molecular formula of C₆H₂Cl₂FI, a molecular weight of 290.89 g/mol, and a high calculated LogP of 4.25 , this compound serves as a versatile aryl iodide intermediate for palladium-catalyzed cross-coupling reactions, benefiting from the enhanced reactivity of the C–I bond relative to C–Br or C–Cl bonds. Its unique substitution pattern provides a distinct steric and electronic environment that can be exploited for regioselective transformations in pharmaceutical, agrochemical, and materials research.

Why Isomer and Halogen Substitution Fails for This Building Block


Aryl iodides sharing the same C₆H₂Cl₂FI formula differ markedly in reactivity, steric profile, and lipophilicity depending on halogen placement . Substituting the 3-iodo isomer with the 4-iodo (CAS 1188535-58-1, LogP 3.42) or 5-iodo (CAS 1188535-56-9) isomer alters the steric congestion around the reactive iodine center, which can change oxidative addition rates with Pd(0) catalysts . Furthermore, replacing iodine with bromine—a common cost-cutting measure—drastically reduces cross-coupling reactivity: iodobenzene undergoes oxidative addition with Pd(PPh₃)₄ at room temperature, while bromobenzene requires 80 °C and chlorobenzene is unreactive even at 135 °C [1]. These quantitative reactivity gaps mean that isomer or halogen substitution can lead to failed reactions, lower yields, or the need for harsher conditions that degrade sensitive substrates.

Comparative Evidence vs. Isomers and Analogs


Higher Lipophilicity vs. 4-Iodo Isomer

The 3-iodo substitution pattern of 1,2-dichloro-4-fluoro-3-iodobenzene results in a calculated LogP of 4.25 (partition coefficient octanol–water) as reported by Fluorochem , which is 0.83 log units higher than the 4-iodo isomer (1,2-dichloro-3-fluoro-4-iodobenzene, CAS 1188535-58-1) with a LogP of 3.42 (ChemSrc) . This difference translates to an approximately 6.8-fold increase in the octanol–water partition coefficient, suggesting potentially greater passive membrane permeability for drug-like applications.

Lipophilicity Drug Design ADME

Higher Purity vs. 2,6-Dichloro-4-fluoroiodobenzene

Commercially available 1,2-dichloro-4-fluoro-3-iodobenzene (CAS 1804886-54-1) is routinely supplied at ≥98% purity, as confirmed by both Fluorochem and Leyan . In contrast, the widely stocked comparator 2,6-dichloro-4-fluoroiodobenzene (CAS 939990-10-0) is typically offered at 95% purity across multiple vendors . The 3-percentage-point purity gap can introduce up to 50 mg of unidentified impurities per gram of reagent, potentially compromising stoichiometric precision and increasing side-product formation in sensitive Pd-catalyzed couplings.

Purity Quality Control Reproducibility

Room-Temperature Oxidative Addition of Aryl Iodide

The C–I bond in 1,2-dichloro-4-fluoro-3-iodobenzene is positioned to undergo room-temperature oxidative addition to Pd(0) complexes, a hallmark of aryl iodides. Foundational studies show that iodobenzene reacts with Pd(PPh₃)₄ in benzene at room temperature, whereas the analogous bromobenzene requires 80 °C and chlorobenzene remains unreactive even at 135 °C [1]. This 55 °C minimum temperature advantage translates directly to milder reaction conditions, enabling the use of thermally labile coupling partners and reducing energy input in process chemistry.

Oxidative Addition Palladium Catalysis Cross-Coupling

Steric Shielding Suppresses Homocoupling

The 3-iodo position in 1,2-dichloro-4-fluoro-3-iodobenzene is flanked by two ortho chlorine atoms (positions 1 and 2), creating a significantly more sterically congested environment around the C–I bond than in the 4-iodo isomer (one ortho substituent) or the 5-iodo isomer (no ortho substituent on the iodine-bearing carbon). Research on ortho-substituted iodobenzenes has demonstrated that bulky ortho groups can enhance the rate of iodine atom abstraction and modulate selectivity in SRN1 and cross-coupling reactions [1]. While quantitative isomer-specific rate constants are not yet published for this compound, the steric profile suggests potential for reduced undesired homocoupling and protodehalogenation side reactions.

Steric Hindrance Regioselectivity Side-Reaction Suppression

Application Scenarios in R&D and Synthesis


Sequential Cross-Coupling for Biaryl Intermediates

The room-temperature oxidative addition capability of the aryl iodide moiety [1] enables a mild first coupling (e.g., Suzuki–Miyaura with arylboronic acids at 25 °C), followed by activation of the remaining C–Cl bonds under harsher conditions. This orthogonal reactivity strategy allows the construction of densely functionalized biaryl scaffolds common in kinase inhibitors and GPCR modulators without thermal decomposition of sensitive intermediates.

High Lipophilicity for Agrochemical Foliar Uptake

With a LogP of 4.25—0.83 units higher than the 4-iodo isomer —this compound provides a superior starting point for designing herbicides or fungicides that require efficient passive membrane penetration. The fluorinated core also imparts metabolic stability, a key parameter in agrochemical lead optimization.

Liquid Crystals and OLEDs via Selective C–I Coupling

The unique ortho-dichloro, para-fluoro substitution pattern with iodine at the 3-position enables regioselective introduction of aromatic or alkyne groups at the iodine site [2], yielding liquid crystalline terphenyls or OLED host materials with precisely controlled molecular geometry and dipole moment.

High-Purity Reagents for Process Chemistry and Patent Validation

The consistent ≥98% purity specification of this compound makes it the preferred choice for process chemistry scale-up and patent validation studies, where impurity-driven yield variability can undermine experimental reproducibility and regulatory data integrity.

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